Octafluoroacetophenone
Description
Octafluoroacetophenone (CAS 652-22-2) is a highly fluorinated aromatic ketone with the molecular formula $ \text{C}8\text{H}2\text{F}_8\text{O} $. It features a pentafluorophenyl group attached to a trifluoromethyl ketone moiety. This compound is synthesized via the reaction of pentafluorophenylmagnesium bromide with trifluoroacetic anhydride or lithium trifluoroacetate, yielding 9.2 g of product under optimized conditions . Alternative routes, such as Friedel-Crafts acylation using trifluoroacetyl chloride and aluminum chloride, failed to produce the compound, highlighting the challenges in its synthesis .
This compound’s electron-deficient aromatic ring and strong electron-withdrawing ketone group make it reactive in nucleophilic additions and resistant to electrophilic substitution. Its high thermal stability and lipophobicity are attributed to the perfluorinated structure.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDKLGQPNPUKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215505 | |
| Record name | Acetophenone, octafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-22-2 | |
| Record name | Acetophenone, octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, octafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Octafluoroacetophenone can be synthesized through the Friedel-Crafts acylation of perfluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of perfluoroacetophenone involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Octafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to perfluorobenzoic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of perfluoroacetophenone with lithium aluminum hydride yields perfluoro-1-phenylethanol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Perfluorobenzoic acid.
Reduction: Perfluoro-1-phenylethanol.
Substitution: Various substituted perfluoroacetophenone derivatives.
Scientific Research Applications
Octafluoroacetophenone has a broad range of applications in scientific research:
Mechanism of Action
The mechanism by which perfluoroacetophenone exerts its effects involves its interaction with molecular targets and pathways. The strong electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards nucleophiles. This property is exploited in various chemical reactions, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Differences :
- Functional Groups: this compound’s ketone group contrasts with nonafluorovaleric acid’s carboxylic acid, leading to divergent reactivity (e.g., nucleophilic additions vs. esterifications).
- Fluorination Pattern: this compound’s eight fluorine atoms are distributed across the aromatic ring and ketone, while nonafluorovaleric acid has a fully fluorinated alkyl chain.
Physical Properties
Insights :
- Fluorination reduces water solubility but enhances thermal stability. This compound’s boiling point is lower than non-fluorinated acetophenone due to decreased molecular weight despite increased fluorine content.
Research Findings and Challenges
- Synthesis Efficiency: this compound’s yield (9.2 g) is moderate compared to nonafluorovaleric acid, which is produced at scale via established fluorination routes .
Biological Activity
Octafluoroacetophenone (OFAP) is a fluorinated aromatic ketone characterized by the presence of eight fluorine atoms attached to its phenyl and carbonyl groups. This unique structure imparts distinct chemical properties, making OFAP a subject of interest in various fields, including medicinal chemistry and catalysis. This article explores the biological activity of OFAP, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound has the molecular formula C8F8O and a molecular weight of approximately 300 g/mol. Its structure can be represented as follows:
The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that OFAP can act against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Catalytic Applications : OFAP has been utilized as a catalyst in organic reactions, enhancing the efficiency of certain chemical transformations.
Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated that OFAP exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential use in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a strong ability to scavenge free radicals, indicating its potential role in preventing oxidative damage.
DPPH Scavenging Assay Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The electron-withdrawing nature of fluorine enhances the compound's ability to stabilize free radicals.
- Membrane Disruption : OFAP may interact with bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Preliminary studies suggest that OFAP might inhibit specific enzymes involved in bacterial metabolism.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of resistant bacteria. The findings supported its potential as a novel antibacterial agent, particularly against multidrug-resistant strains.
- Antioxidant Potential in Cellular Models : Research involving cellular models demonstrated that OFAP reduced oxidative stress markers significantly compared to control groups, indicating its protective effects on cellular integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
